- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892
Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)
5-(4-pyridyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
- 5-(4-pyridinyl)-1H-Pyrazol-3-amine
- 5-pyridin-4-yl-1H-pyrazol-3-amine
- 3-amino-5-(4-pyridyl)-2H-pyrazole
- 3-amino-5-(pyridin-4-yl)-2H-pyrazole
- 5-(4-pyridinyl)-1H-pyrazole-3-amine
- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
- 3-Amino-5-(4-pyridinyl)-1H-pyrazole
- 3-Pyridin-4-yl-1H-pyrazol-5-amine
- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
- 5-(4-pyridyl)-1H-pyrazol-3-amine
- AKOS005186875
- SCHEMBL238785
- CS-0208112
- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
- DB-000876
- EN300-55831
- BS-13663
- MFCD06738752
- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
- F31171
- AB27814
- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
- Z381217184
- SY184826
- 91912-53-7
- BCP26703
- DTXSID30596128
- 3-Amino-5-(4-pyridyl)-1H-pyrazole
- AKOS022358157
- MDRGSALNBWSYJX-UHFFFAOYSA-N
- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
-
- MDL: MFCD06738752
- Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
- InChI Key: MDRGSALNBWSYJX-UHFFFAOYSA-N
- SMILES: N1C=CC(C2NN=C(N)C=2)=CC=1
Computed Properties
- Exact Mass: 160.07500
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 194-196 °C
- Boiling Point: 465.369 ℃ at 760 mmHg
- Flash Point: 266.3±13.1 °C
- PSA: 67.59000
- LogP: 1.63510
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-(4-pyridyl)-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-pyridyl)-1H-pyrazol-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-pyridyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186449-1g |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY184826-5g |
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91912-53-7 | 95% | 1g |
$329 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11689-25g |
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| Fluorochem | 225244-250mg |
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| Fluorochem | 225244-1g |
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| Fluorochem | 225244-5g |
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5-(4-pyridyl)-1H-pyrazol-3-amine Production Method
Production Method 1
Production Method 2
- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,
Production Method 5
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823
Production Method 6
- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Production Method 7
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,
Production Method 10
- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Production Method 12
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 13
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,
Production Method 15
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Production Method 16
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029
Production Method 17
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,
Production Method 18
- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Production Method 20
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,
5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials
- ethyl pyridine-4-carboxylate
- 3-oxo-3-(4-pyridyl)propanenitrile
- Methyl isonicotinate
- Ethyl carbazate
- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium
- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile
- methyl hydrazino(oxo)acetate
- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide
5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products
5-(4-pyridyl)-1H-pyrazol-3-amine Suppliers
5-(4-pyridyl)-1H-pyrazol-3-amine Related Literature
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(4-pyridyl)-1H-pyrazol-3-amine
5-(4-Pyridyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview
5-(4-Pyridyl)-1H-pyrazol-3-amine, also known by its CAS number 91912-53-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrazole moiety, making it a versatile molecule with potential applications in drug discovery and material science.
The molecular structure of 5-(4-pyridyl)-1H-pyrazol-3-amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The substituent at position 4 of the pyridine ring plays a crucial role in determining the compound's chemical properties and reactivity. Recent studies have highlighted the importance of this substituent in modulating the electronic properties of the molecule, which can be exploited in various chemical reactions and biological assays.
One of the most notable aspects of 5-(4-pyridyl)-1H-pyrazol-3-amine is its ability to act as a ligand in metal coordination chemistry. Researchers have demonstrated that this compound can form stable complexes with transition metals such as copper, zinc, and iron. These metal complexes have shown promise in catalytic applications, particularly in organic synthesis and environmental remediation. For instance, recent findings suggest that copper complexes derived from this compound can efficiently catalyze the oxidation of alcohols to ketones under mild conditions.
In the field of pharmacology, 5-(4-pyridyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory and antioxidant agent. Studies conducted on cellular models have revealed that this compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been shown to scavenge free radicals, making it a potential candidate for the development of novel therapeutic agents targeting inflammatory diseases.
The synthesis of 5-(4-pyridyl)-1H-pyrazol-3-amine typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis pathway, improving both yield and purity. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high selectivity.
Beyond its chemical and pharmacological applications, 5-(4-pyridyl)-1H-pyrazol-3-amine has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and surface engineering. SAMs derived from this compound have shown potential as corrosion-resistant coatings and sensors for detecting environmental pollutants.
In conclusion, 5-(4-pyridyl)-1H-pyrazol-3-amine (CAS No. 91912-53-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and biological activity make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.
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